beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester
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Overview
Description
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: is a chemical compound with a complex structure that includes a beta-alanine backbone, a chloro-substituted acridine moiety, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the acridine moiety: The acridine ring system is synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Chlorination: The acridine derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated acridine is reacted with methanol in the presence of a base to introduce the methoxy group.
Coupling with beta-alanine: The final step involves coupling the modified acridine with beta-alanine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the acridine moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, ethyl ester
- beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, propyl ester
- beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, butyl ester
Uniqueness
beta-Alanine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester: is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity compared to other similar compounds .
Properties
CAS No. |
77420-88-3 |
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Molecular Formula |
C18H17ClN2O3 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
methyl 3-[(6-chloro-2-methoxyacridin-9-yl)amino]propanoate |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-12-4-6-15-14(10-12)18(20-8-7-17(22)24-2)13-5-3-11(19)9-16(13)21-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
InChI Key |
DCACMIIXPSBMEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCC(=O)OC |
Origin of Product |
United States |
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